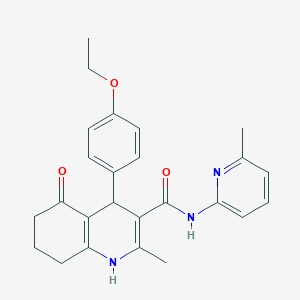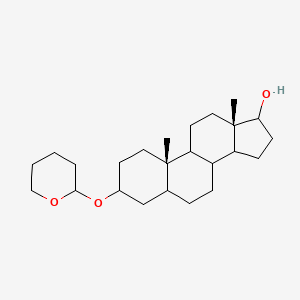![molecular formula C17H15ClN2O6S B11648063 Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11648063.png)
Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アセチル-2-{[(2-クロロ-5-ニトロフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルは、複雑な有機化合物であり、興味深い構造を持っています。詳細を見ていきましょう。
エチル基 (C2H5): エチル基 (C2H5) はチオフェン環に結合しており、さらなる官能基化のためのリンカーを提供します。
チオフェン環: チオフェンは、硫黄を含む五員環のヘテロ環式化合物です。芳香族であり、さまざまな生物学的および合成プロセスで重要な役割を果たします。
アセチル基 (C2H3O): アセチル基は、化合物の反応性と溶解性に寄与します。
クロロ-5-ニトロフェニル基: この置換基は、分子に複雑さと潜在的な反応性をもたらします。
カルボニル基 (C=O): カルボニル基は、アミド官能基の一部です。
ニトロ基 (NO2): ニトロ基は、電子求引性を導入し、さまざまな反応に関与できます。
2. 合成方法
合成経路::フィッシャーインドール合成: 光学活性なシクロヘキサノンが、メタンスルホン酸 (MsOH) を触媒として、フェニルヒドラジン塩酸塩と反応するフィッシャーインドール合成が考えられます。これにより、三環式インドール構造が得られます。
その他の方法: その他の合成方法は、環化や官能基変換などの多段階反応を含む場合があります。
工業生産:: 残念ながら、この化合物の産業規模の生産方法は、広く文書化されていません。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of various substituents through reactions such as acetylation, chlorination, nitration, and amidation. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation, thionyl chloride for chlorination, nitric acid for nitration, and benzoyl chloride for amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost, safety, and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.
化学反応の分析
5-アセチル-2-{[(2-クロロ-5-ニトロフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルは、さまざまな反応を起こす可能性があります。
酸化: ニトロ基は、アミノ基に還元されるか、カルボニル基に酸化される可能性があります。
置換: クロロ基は、求核置換反応を受ける可能性があります。
還元: カルボニル基の還元により、2級アルコールが得られます。
一般的な試薬には、還元剤 (例:LiAlH4)、求核剤 (例:アミン)、酸化剤 (例:KMnO4) が含まれます。
4. 科学研究への応用
この化合物は、以下の分野で応用されています。
医学: 抗菌剤または抗がん剤としての可能性を調査しています。
ケミカルバイオロジー: 生物学的巨大分子との相互作用を研究しています。
産業: 有機合成または材料科学における用途を探求しています。
科学的研究の応用
ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
正確なメカニズムは不明ですが、潜在的な標的には、酵素、受容体、または細胞経路が含まれます。その効果を解明するためには、さらなる研究が必要です。
類似化合物との比較
インドール-3-酢酸: トリプトファンから誘導された植物ホルモン.
その他のニトロ置換インドール: 反応性と生物学的特性を探求しています。
特性
分子式 |
C17H15ClN2O6S |
|---|---|
分子量 |
410.8 g/mol |
IUPAC名 |
ethyl 5-acetyl-2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O6S/c1-4-26-17(23)13-8(2)14(9(3)21)27-16(13)19-15(22)11-7-10(20(24)25)5-6-12(11)18/h5-7H,4H2,1-3H3,(H,19,22) |
InChIキー |
BYIXFSGAFISCPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647994.png)
![(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647995.png)
![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11648000.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11648014.png)
![7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648017.png)
![4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11648023.png)
![5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648027.png)

![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11648035.png)


![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648051.png)
